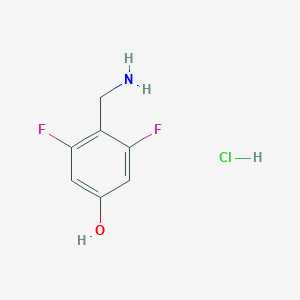

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride is an organic compound that features a phenol group substituted with aminomethyl and difluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 3,5-difluorophenol followed by reduction to introduce the aminomethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block in organic synthesis for the preparation of complex molecules. Its unique functional groups allow for versatile reactions, including:

- Oxidation : Formation of quinones.

- Reduction : Conversion of nitro groups to amines.

- Substitution Reactions : Introduction of various functional groups.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Amines |

| Substitution | Nucleophiles (amines, thiols) | Substituted phenolic compounds |

Biology

In biological research, 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride is investigated for its potential as a biochemical probe due to its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : Acts as an allosteric modulator of the GABAergic system, particularly influencing the α5 subunit of the GABAA receptor. This modulation is linked to enhanced cognitive functions such as memory and learning without sedation typically associated with benzodiazepines.

Medicine

The compound's therapeutic potential is being explored in drug development:

- Cognitive Enhancement : Animal studies suggest that it may improve cognitive function by modulating GABA receptors .

- Pharmaceutical Intermediate : It is being evaluated as an intermediate in the synthesis of novel therapeutics targeting neurological disorders.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in:

- Polymer Chemistry : As a component in creating specialized polymers.

- Coatings and Adhesives : Enhancing the performance characteristics of industrial coatings.

Case Studies

- Cognitive Enhancement Studies :

- Enzyme Interaction Studies :

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Aminomethyl)benzoic acid

- 2-Methoxy-5-(phenylamino)methylphenol

- 4-(Methoxyphenyl)amino)methyl-N,N-dimethylaniline

Uniqueness

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride is unique due to the presence of both aminomethyl and difluoro groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biologische Aktivität

Overview

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride is an organic compound characterized by its phenolic structure, which includes aminomethyl and difluoro substituents. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. Its molecular formula is C₈H₈ClF₂N₃O, with a molecular weight of approximately 195.59 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which can lead to significant changes in metabolic pathways. The exact enzymes targeted by this compound require further elucidation through experimental studies.

- Receptor Modulation : It acts as an allosteric modulator of the GABAergic system, specifically influencing the α5 subunit of the GABAA receptor. This modulation is linked to enhanced cognitive functions such as memory and learning without the sedation typically associated with benzodiazepines.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in therapeutic applications.

- Cognitive Enhancement : Animal model studies have indicated that this compound may improve cognitive function by modulating GABAergic activity.

- Anticancer Activity : The compound has been investigated for its potential anticancer properties, although detailed studies are still required to confirm these effects.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Study on Cognitive Function : In a controlled animal study, subjects administered with the compound showed significant improvements in memory retention tasks compared to control groups. The mechanism was linked to enhanced synaptic plasticity via GABAergic modulation.

- Antimicrobial Evaluation : A series of tests against common bacterial strains revealed that the compound exhibited moderate inhibitory effects, suggesting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption and Bioavailability : Initial findings suggest that the compound has favorable absorption characteristics, though further studies are needed to quantify bioavailability accurately.

- Metabolic Pathways : The compound is likely involved in various metabolic pathways, impacting its efficacy and safety profiles in biological systems.

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Cognitive Enhancement | Anticancer Activity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Moderate | Yes | Under Investigation | GABAergic modulation |

| Benzodiazepines | Yes | Yes | Limited | GABA receptor agonism |

| Other Fluoro-substituted Phenols | Variable | Limited | Under Investigation | Various enzyme interactions |

Eigenschaften

IUPAC Name |

4-(aminomethyl)-3,5-difluorophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-6-1-4(11)2-7(9)5(6)3-10;/h1-2,11H,3,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIONCXNXLGCIQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.